molecular formula C13H8N2O3S B8686196 6-Benzothiazolol, 2-(4-nitrophenyl)- CAS No. 480391-86-4

6-Benzothiazolol, 2-(4-nitrophenyl)-

Cat. No. B8686196
CAS RN: 480391-86-4
M. Wt: 272.28 g/mol
InChI Key: GYQGDDBYYWQCAW-UHFFFAOYSA-N
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Description

6-Benzothiazolol, 2-(4-nitrophenyl)- is a useful research compound. Its molecular formula is C13H8N2O3S and its molecular weight is 272.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Benzothiazolol, 2-(4-nitrophenyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Benzothiazolol, 2-(4-nitrophenyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

480391-86-4

Molecular Formula

C13H8N2O3S

Molecular Weight

272.28 g/mol

IUPAC Name

2-(4-nitrophenyl)-1,3-benzothiazol-6-ol

InChI

InChI=1S/C13H8N2O3S/c16-10-5-6-11-12(7-10)19-13(14-11)8-1-3-9(4-2-8)15(17)18/h1-7,16H

InChI Key

GYQGDDBYYWQCAW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(S2)C=C(C=C3)O)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Under N2, 23 (10.4 mmol) was dissolved in CH2Cl2 and, at −40° C., BBr3 (31.4 mmol) was slowly added. The mixture was then stirred 24 hours at room temperature. The reaction mixture was quenched with water and extracted with ethyl acetate (×3 100 ml). The organic layers were combined, dried over Na2SO4 and the solvent was removed via a rotary evaporator. The residue was purified by chromatography on silica gel using 7:3 hexane/ethyl acetate as the eluent to yield 1.53 g (53%) of 24 as a yellow solid.
Name
Quantity
10.4 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
31.4 mmol
Type
reactant
Reaction Step Two
Name
Yield
53%

Synthesis routes and methods II

Procedure details

To a suspension of 2-(4′-nitrophenyl)-6-methoxy benzothiazole (400 mg, 1.5 mmol) in CH2Cl2 (10 mL) was added BBr3 (1M in CH2Cl2, 10 mL, 10 mmol). The reaction mixture was stirred at room temperature for 24 hr. The reaction was then quenched with water, and extracted with ethyl acetate (3×20 mL). The organic layers were combined and washed with water, dried over MgSO4, and evaporated. The residue was purified by flash chromatography (silica gel, hexanes:ethyl acetate=1:1) to give the product as a yellow solid (210 mg, 55%). 1HNMR (300 MHz, Acetone-d6) δ (Ppm): 9.02 (s, OH), 8.41 (d, J=9.1 Hz, 1H), 8.33 (d, J=9.1 Hz, 1H), 7.96 (d, J=8.6 Hz, 1H), 7.53 (d, J=2.4 Hz, 1H), 7.15 (dd, J1=8.6 Hz, J2=2.4 Hz, 1H).
Quantity
400 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Yield
55%

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